2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride

Vue d'ensemble

Description

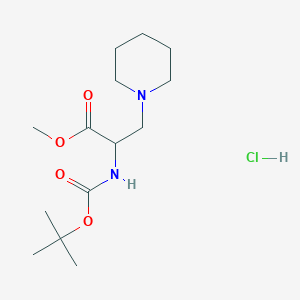

2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C14H27ClN2O4. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the piperidine ring and subsequent esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, ranging from -78°C to room temperature, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.

Applications De Recherche Scientifique

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure, featuring a piperidine ring, suggests possible interactions with biological receptors, making it a candidate for various therapeutic applications.

GSK-3β Inhibition

Research indicates that derivatives of piperidine compounds, including those similar to 2-tert-butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride, have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous diseases, including diabetes and cancer. The presence of bulky substituents on the piperidine nitrogen has shown varying degrees of biological activity, with some compounds exhibiting significant inhibition potency .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Example A | 0.5 | High potency GSK-3β inhibitor |

| Example B | 5.0 | Moderate potency |

Analgesic Activity

Another area of application is in the development of analgesic agents. Compounds similar to this compound have demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. This suggests potential use in pain management therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the coupling of piperidine derivatives with carboxylic acids under specific conditions. The modification of substituents on the piperidine ring allows for the development of a library of compounds with tailored biological activities.

Synthetic Pathway Example

- Starting Materials : Piperidine derivative, tert-butoxycarbonyl group.

- Reagents : Coupling agents (e.g., DIC, HOBt).

- Conditions : Typically carried out in DMF or DMSO at elevated temperatures.

Case Study 1: Anti-inflammatory Agents

A study explored the anti-inflammatory properties of piperidine-based compounds, including derivatives of the target compound. The findings indicated that certain modifications enhanced anti-inflammatory activity, suggesting that this compound could be further developed for treating inflammatory diseases .

Case Study 2: Metabolic Stability

In another research effort focused on improving metabolic stability for drug candidates, modifications to the structure similar to that of this compound were evaluated. The results showed that specific structural changes could lead to improved pharmacokinetic profiles, making these compounds more viable as therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing for selective reactions at other functional groups. The piperidine ring can interact with biological targets, modulating their activity and leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development for targeted protein degradation.

1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole: Utilized in the synthesis of bioactive molecules and as a chemical conjugate.

Uniqueness

2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride is unique due to its combination of the Boc-protected amine and piperidine ring, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride, a compound with significant potential in pharmaceutical applications, is characterized by its unique chemical structure and biological activity. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₅ClN₂O₄ |

| Molecular Weight | 308.81 g/mol |

| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-3-piperidin-1-ylpropanoic acid; hydrochloride |

| PubChem CID | 119031126 |

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It exhibits potential as a pharmacological agent due to its interaction with various biological pathways.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit certain enzymatic activities, which may be beneficial in therapeutic contexts:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes related to inflammation and pain pathways, indicating that this compound could have anti-inflammatory effects .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Study on Cardiovascular Effects : A study examined the effects of piperidine derivatives on cardiovascular health, noting significant reductions in platelet aggregation when tested against P2Y12 receptor activity. The findings suggest that this class of compounds could be developed further for cardiovascular applications .

Safety and Toxicology

Safety data for this compound indicate moderate toxicity levels. The compound is classified under various hazard statements relating to skin and eye irritation (H315, H319), necessitating appropriate handling precautions during research and application .

Propriétés

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)15-11(12(17)19-4)10-16-8-6-5-7-9-16;/h11H,5-10H2,1-4H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSLJVUXSGJOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.